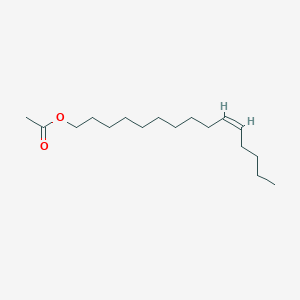

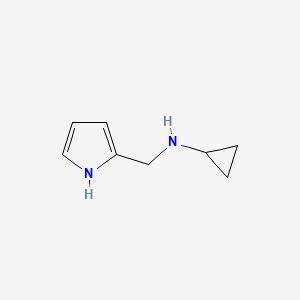

![molecular formula C13H9IN2 B3148393 3-Iodo-2-phenylimidazo[1,2-a]pyridine CAS No. 64413-90-7](/img/structure/B3148393.png)

3-Iodo-2-phenylimidazo[1,2-a]pyridine

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . The 2-phenyl-3-imidazo[1,2-a]pyridinecarboxaldehyde is a member of imidazoles . They are crucial target products and key intermediates .

Synthesis Analysis

A versatile protocol for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines by coupling 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone has been developed . Isolated yields of up to 97% were obtained at 80 °C within 5 h . Other methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular system displays a planar conformation between the phenyl and imidazo[1,2-a]pyridine rings and weak C—H⋯π and π–π interactions consolidate the three-dimensional network structure .Chemical Reactions Analysis

The structure-activity relationship analysis suggested lipophilicity, whose increase seems to be generally related to steroidogenesis inhibition, and steric hindrance, which appeared as a stimulation-limiting factor .Physical And Chemical Properties Analysis

The 2-Phenylimidazo[1,2-a]pyridine is a white solid with a melting point of 135–136 °C . The IR (cm–1) is n 3126, 3066, 1629, 1472, 1363, 1268, 1200, 1139, 1073, 1023, 920, 742, 500 .Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Heterocyclic Compounds

Heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, play a crucial role in the realm of chemical research due to their versatile chemical properties and potential applications. Studies on related heterocycles, such as benzimidazole and benzthiazole derivatives, reveal extensive investigations into their preparation, properties, and applications in forming complex compounds. These compounds exhibit a range of properties from spectroscopic characteristics, magnetic properties to biological and electrochemical activities, indicating their potential utility in various scientific and technological fields (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

The structural features of imidazo[1,2-a]pyridine derivatives enable them to interact effectively with biological systems, thus offering a foundation for developing novel therapeutic agents. For instance, the synthesis and exploration of quinazolines and pyrimidines have been reported for their potential in optoelectronic materials, which indirectly suggests the ability of closely related heterocyclic compounds to serve as foundational structures for designing drugs with specific biological activities (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Drug Development and Synthetic Applications

The exploration of synthetic pathways and the therapeutic significance of heterocyclic scaffolds, including imidazo[1,2-a]pyridines, underscore their importance in drug development. Pyrimido[4,5-b]quinolines, for example, have been synthesized from barbituric acid derivatives, indicating the feasibility of generating complex molecules with potential biological activities from simple heterocyclic precursors (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Wirkmechanismus

Target of Action

3-Iodo-2-phenylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which is known to target essential, conserved cellular processes .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can have different mechanisms of action depending on their structure . For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria .

Biochemical Pathways

Imidazo[1,2-a]pyridines in general are known to affect essential cellular processes

Result of Action

Related compounds have been found to cause mitochondrial fragmentation , suggesting potential cytotoxic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of imidazo[1,2-a]pyridines can be facilitated by certain conditions such as the use of ionic liquids as catalysts

Zukünftige Richtungen

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This Mini-Review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Eigenschaften

IUPAC Name |

3-iodo-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJAGDQRQYYPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)

![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile](/img/structure/B3148341.png)

![8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B3148349.png)

![4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride](/img/structure/B3148351.png)

![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)

![Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate](/img/structure/B3148387.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)